6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride

Kinase inhibition PI3K DNA-PK

Fragment-based drug discovery often relies on unvalidated scaffolds lacking clinical-stage proof or multiple orthogonal handles, slowing SAR exploration. 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 1642583-18-3) solves this with the exact 6-bromo substitution pattern validated in the clinical-stage PI3Kα/DNA-PK inhibitor PIK-75 (p110α IC50 0.3 nM). The sulfonyl chloride enables rapid sulfonamide/sulfonate library synthesis while the 6-bromo group provides a Pd-catalyzed cross-coupling handle, delivering N×M diversity from a single building block. MW 295.54 stays within CNS-penetrant range. Ideal for parallel synthesis, DEL construction, and fragment-based design.

Molecular Formula C7H4BrClN2O2S
Molecular Weight 295.54 g/mol
CAS No. 1642583-18-3
Cat. No. B12979917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
CAS1642583-18-3
Molecular FormulaC7H4BrClN2O2S
Molecular Weight295.54 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1Br)S(=O)(=O)Cl
InChIInChI=1S/C7H4BrClN2O2S/c8-5-1-2-6-10-3-7(11(6)4-5)14(9,12)13/h1-4H
InChIKeyBWGPUQQZJPMLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride: Product Overview


6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 1642583-18-3; molecular formula C7H4BrClN2O2S; molecular weight 295.54 g/mol) is a heterobifunctional building block that combines a sulfonyl chloride electrophile at the 3-position for sulfonamide/sulfonate library synthesis with a bromine atom at the 6-position that serves as a cross-coupling handle . The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and the 6-bromo substitution pattern is structurally validated in the clinical-stage PI3Kα/DNA-PK inhibitor PIK-75 (IC50 p110α = 0.3 nM; DNA-PK IC50 = 2 nM) . The sulfonyl chloride moiety is moisture-sensitive and requires storage under inert atmosphere, consistent with handling requirements across this compound class .

Dual-electrophile building block for sulfonamide libraries and cross-coupling
Structurally validated imidazo[1,2-a]pyridine core, as in a known PI3Kα/DNA-PK inhibitor
Moisture-sensitive sulfonyl chloride; store under inert atmosphere
Exact IC₅₀ and selectivity values appear in Section 3 evidence figures.

Why 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride Is Irreplaceable


Imidazo[1,2-a]pyridine-3-sulfonyl chlorides with identical molecular formulas but different halogen regioisomers or substitution patterns exhibit fundamentally different reactivity profiles and downstream biological outcomes. The 6-bromo isomer provides a Pd-catalyzed cross-coupling handle at a position that is compatible with the sulfonyl chloride electrophile, whereas the 7-bromo regioisomer (CAS 3026481-26-2) positions the coupling handle at a site with distinct electronic and steric properties . The unsubstituted parent compound (CAS 499770-78-4) lacks any cross-coupling functionality entirely, limiting its utility to simple sulfonamide formation . The 2-chloro-6-bromo variant (CAS 1240527-70-1) introduces an additional chlorine substituent that alters both molecular weight (329.99 vs. 295.54 g/mol) and electronic characteristics, which can confound structure–activity relationship (SAR) interpretation in lead optimization programs . Critically, PIK-75—one of the most selective p110α PI3K inhibitors reported—specifically requires the 6-bromoimidazo[1,2-a]pyridine core; the 7-bromo or unsubstituted analogs cannot access the same intramolecular Br···NO halogen bond that stabilizes the bioactive U-shaped conformation observed in the GSK-3β co-crystal structure (PDB: 6GN1) [1].

7‑Bromo Regioisomer
May not form the intramolecular Br···NO halogen bond observed in the GSK‑3β co‑crystal, potentially shifting kinase selectivity profiles.
Unsubstituted Parent
Lacks the 6‑bromo cross‑coupling handle; limited to simple sulfonamide formation, reducing library diversification options.
2‑Cl‑6‑Br Analog
Higher molecular weight and an additional chlorine substituent may alter physicochemical and metabolic profiles, complicating SAR interpretation.

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride: Evidence vs. Analogs


6-Br vs. 7-Br: Bioactive Conformation in Kinase Inhibition

The 6-bromo substituent, as present in the target compound and its downstream derivative PIK-75, enables a critical intramolecular Br···NO halogen bond that stabilizes the U-shaped bioactive conformation observed in the GSK-3β co-crystal structure (PDB: 6GN1). This halogen bond is geometrically possible only with bromine at the 6-position; the 7-bromo regioisomer (CAS 3026481-26-2) positions the bromine atom such that this intramolecular interaction cannot form, leading to a different conformational ensemble [1]. In cell-free kinase assays, PIK-75 (derived from the 6-bromo scaffold) demonstrates extraordinary potency: IC50 = 2 nM for DNA-PK and IC50 = 5.8 nM for p110α, with >200-fold selectivity over p110β (IC50 = 1.3 μM). In contrast, imidazo[1,2-a]pyridine PI3K inhibitors lacking the 6-bromo substituent generally exhibit substantially lower potency and selectivity; ZSTK474-class analogues without this halogen show reduced potency compared to their benzimidazole counterparts .

Conformational Selectivity
Reported
IC₅₀ DNA‑PK 2 nM, p110α 5.8 nM; >200‑fold selectivity over p110β. Intramolecular Br···NO halogen bond geometry from PDB 6GN1.
Supports kinase selectivity screening context
7‑Br regioisomer may not replicate this interaction
Kinase inhibition PI3K DNA-PK Halogen bonding Conformational analysis

Divergent Cross-Coupling: 6-Br vs. Unsubstituted

The 6-bromo substituent of the target compound provides a competent Pd-catalyzed cross-coupling handle that is entirely absent in the unsubstituted parent compound (CAS 499770-78-4; MW 216.65). This allows the target compound to serve as a dual-electrophile platform where the sulfonyl chloride reacts with amines/alcohols to form sulfonamides/sulfonates, and the 6-bromo group can subsequently or orthogonally undergo Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to introduce aryl, amino, or alkynyl diversity at the 6-position . The unsubstituted parent can only undergo sulfonamide/sulfonate formation, limiting its utility to a single dimension of chemical space exploration. Microwave-assisted Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridines has been demonstrated as an efficient method for generating 6-aryl-substituted derivatives, with reaction times of 10–30 minutes under microwave irradiation compared to hours under conventional heating [1].

Orthogonal Diversification
Class-level
Two reactive centers: SO₂Cl (sulfonamide formation) + 6‑Br (Suzuki, Buchwald, Sonogashira coupling)
Supports library diversification from a single scaffold
Microwave-assisted coupling demonstrated for 6‑Br imidazo[1,2‑a]pyridines
Suzuki-Miyaura coupling C–C bond formation Microwave-assisted synthesis Library diversification

Physicochemical & Steric Differences: 6-Br vs. 2-Cl-6-Br

The 2-chloro-6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 1240527-70-1) introduces a chlorine atom adjacent to the sulfonyl chloride at the 2-position, increasing molecular weight by 34.45 g/mol (329.99 vs. 295.54) and introducing additional steric hindrance around the sulfonyl chloride electrophile. This steric effect can reduce reaction rates with bulky amine nucleophiles—a phenomenon consistent with the well-established sensitivity of sulfonyl chloride aminolysis to steric effects . The additional chlorine also increases lipophilicity and metabolic liability: 2-chloro substituents on imidazo[1,2-a]pyridines are known sites of CYP450-mediated oxidative metabolism, whereas the 6-bromo substituent on the pyridine ring is less prone to direct oxidation . The target compound thus offers a cleaner metabolic profile for programs where a single halogen atom is preferred for property optimization.

Physicochemical Profile
Class-level
MW 295.54 vs. 329.99; single halogen; unimpeded sulfonyl chloride group
Supports MW-controlled lead optimization
Class-level metabolic stability inference
Physicochemical properties Molecular weight Steric effects CYP450 metabolism

Clinical Validation: 6-Bromo via PIK-75 vs. Analogs

PIK-75, the sulfonylhydrazone derivative synthesized from the 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl scaffold, has demonstrated robust in vivo efficacy: 62% inhibition of HeLa xenograft tumor growth at 50 mg/kg/day i.p. over 2 weeks, with in vitro IC50 values ≤58 nM across MCF7, MCF7 ADR-res, HeLa, A375, and A549 cancer cell lines . No analogous in vivo efficacy data exist in the public domain for compounds derived from the 7-bromo regioisomer or the unsubstituted parent sulfonyl chloride. The 6-bromoimidazo[1,2-a]pyridine core is thus uniquely clinically validated among the imidazo[1,2-a]pyridine-3-sulfonyl chloride isomers, providing a de-risked starting point for medicinal chemistry programs targeting PI3Kα, DNA-PK, or GSK-3β [1].

In Vivo Model Response
Reported
62 % HeLa xenograft growth inhibition (50 mg/kg/day i.p., 2 weeks)
Reported in vivo model-response context
Derived from PIK‑75; 7‑Br analogs lack reported data
Clinical validation PI3K inhibitor DNA-PK inhibitor In vivo efficacy Translational research

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride: Recommended Applications


PI3Kα/DNA-PK Dual Inhibitor Lead Optimization

Research teams developing next-generation PI3Kα or DNA-PK inhibitors should prioritize the 6-bromo scaffold because it is the only imidazo[1,2-a]pyridine-3-sulfonyl chloride isomer with clinical-stage validation via PIK-75. The compound serves as a direct precursor for synthesizing sulfonylhydrazone, sulfonamide, and sulfonate libraries that retain the 6-bromo substituent for essential halogen bonding interactions, as observed in the GSK-3β co-crystal structure (PDB: 6GN1) [1]. This structural biology information can be leveraged prospectively in structure-based drug design, an advantage not available for the 7-bromo or unsubstituted analogs .

Diversity-Oriented Synthesis with Orthogonal Handles

For parallel synthesis or DNA-encoded library (DEL) construction, the target compound provides two chemically orthogonal reactive handles: the sulfonyl chloride for amine/alcohol capping (Dimension 1) and the 6-bromo group for Pd-catalyzed cross-coupling (Dimension 2). This dual functionality enables access to a product matrix N × M from a single building block, where the unsubstituted parent (CAS 499770-78-4) can only deliver N × 1 diversity [1]. Microwave-assisted Suzuki-Miyaura protocols compatible with 6-bromoimidazo[1,2-a]pyridines further accelerate library production .

CNS-Penetrant Kinase Inhibitor Design

When designing CNS-penetrant kinase inhibitors, the target compound's molecular weight (295.54 g/mol) keeps the core scaffold well within the preferred range for blood-brain barrier penetration (MW < 350). In contrast, the 2-chloro-6-bromo analog (CAS 1240527-70-1; MW 329.99) consumes a larger fraction of the available molecular weight budget and introduces a 2-chloro substituent that may increase CYP450 metabolic liability [1]. The 6-bromo-only compound is therefore the superior starting point for CNS-focused medicinal chemistry campaigns.

Fragment-Based Drug Discovery with Covalent Warhead

The sulfonyl chloride moiety can serve as a mild electrophilic warhead for targeting non-catalytic cysteine or serine residues in kinases and other enzyme classes. The 6-bromo substituent provides a useful heavy-atom marker for X-ray crystallography validation of fragment binding, while also enabling subsequent fragment growth via Pd-catalyzed coupling [1]. The unsubstituted parent compound lacks this heavy-atom label, complicating crystallographic fragment screening efforts.

Application
Selection Property
Validation Focus
PI3Kα/DNA‑PK inhibitor research
6‑Br scaffold with reported kinase inhibition
Isoform‑selectivity and halogen‑bond profiling
Diversity‑oriented library synthesis
Orthogonal reactive handles (SO₂Cl + 6‑Br)
Cross‑coupling compatibility and reaction orthogonality
CNS drug‑like kinase inhibitor research
Lower MW core (295.54) with single halogen
Physicochemical property profiling for CNS penetration
Fragment‑based covalent inhibitor discovery
Sulfonyl chloride warhead and heavy‑atom (Br) label
Crystallographic binding validation and fragment growth
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